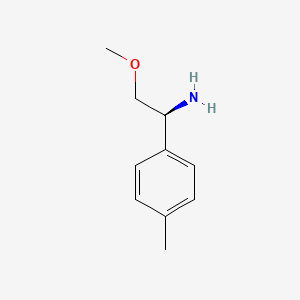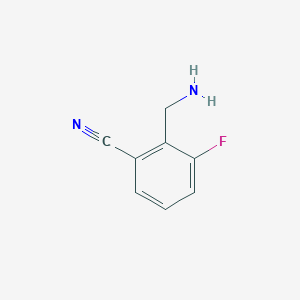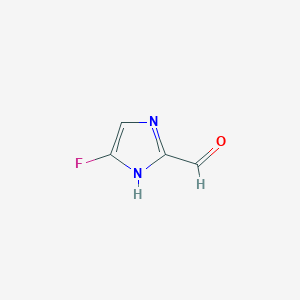
5-Fluoro-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1H-imidazole-2-carbaldehyde is a fluorinated derivative of imidazole, a heterocyclic compound containing nitrogen. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-imidazole-2-carbaldehyde typically involves the fluorination of imidazole derivatives. One common method is the reaction of 5-fluoroimidazole with formylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted imidazole derivatives .
Scientific Research Applications
5-Fluoro-1H-imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to biological molecules. This interaction can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Imidazolecarboxaldehyde
- 4-Imidazolecarboxaldehyde
- 1H-Imidazole-2-carbaldehyde
Comparison: 5-Fluoro-1H-imidazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its non-fluorinated counterparts, it exhibits enhanced stability, reactivity, and potential biological activities .
Properties
Molecular Formula |
C4H3FN2O |
|---|---|
Molecular Weight |
114.08 g/mol |
IUPAC Name |
5-fluoro-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7) |
InChI Key |
UXYQMYREBMZNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


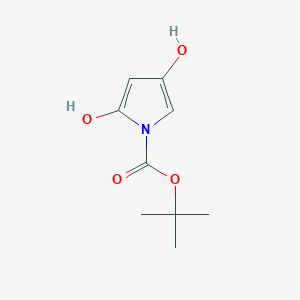
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
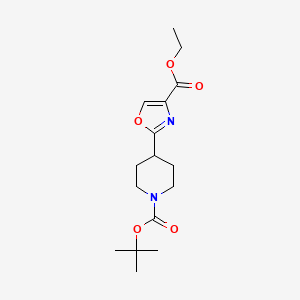

![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)


![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
